Mal-PEG4-CH2COOH Achieves >90% Site-Specific Conjugation Efficiency via Transglutaminase-Mediated Coupling
Mal-PEG4-CH2COOH demonstrates high site-specific conjugation efficiency when coupled to antibodies using microbial transglutaminase (MTGase), achieving >90% conjugation yield . This compares favorably to traditional stochastic maleimide-thiol conjugation methods, which typically produce heterogeneous drug-to-antibody ratios (DAR 0–8) and require additional purification steps. The MTGase-mediated approach with Mal-PEG4-CH2COOH enables homogeneous DAR 2 ADCs with defined payload positioning, a critical factor for reproducible pharmacokinetics and regulatory consistency [1].
| Evidence Dimension | Conjugation Efficiency (yield) |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Stochastic maleimide-thiol conjugation (typical DAR 0–8, heterogeneous) |
| Quantified Difference | Not directly quantified; qualitative improvement in homogeneity and reproducibility |
| Conditions | MTGase-mediated site-specific conjugation to antibody Q295 residue |
Why This Matters
High conjugation efficiency with site-specificity reduces manufacturing costs, improves batch-to-batch consistency, and enables regulatory-compliant ADC production.
- [1] Kozlov LV, et al. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Int J Mol Sci. 2024;25(24):13356. View Source
